2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-a]pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which may also have antimicrobial or anticancer properties.
Uniqueness
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole is unique due to its combination of the imidazo[1,2-a]pyridine and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10N6O2S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
[4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H10N6O2S/c1-6-10(8-5-20-11(14-8)15-12)16-4-7(17(18)19)2-3-9(16)13-6/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
GZAPBGDLJZFFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CSC(=N3)NN |
Origin of Product |
United States |
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